4-(Chloromethyl)-2,5-oxazolidinedione-d3

説明

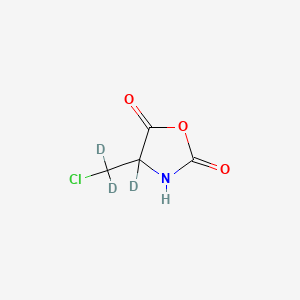

4-(Chloromethyl)-2,5-oxazolidinedione-d3 (CAS: 1794713-40-8) is a deuterated analog of 4-(Chloromethyl)-2,5-oxazolidinedione (CAS: 3981-41-7), where three hydrogen atoms are replaced with deuterium. Its molecular formula is C₄HD₃ClNO₃, with a molecular weight of 152.55 g/mol . This compound is classified as a stable isotope-labeled heterocyclic compound, primarily used in synthetic chemistry and isotopic labeling studies for tracing reaction mechanisms or metabolic pathways. The oxazolidinedione core provides a rigid scaffold, while the chloromethyl group enables further functionalization, such as nucleophilic substitution reactions .

特性

IUPAC Name |

4-[chloro(dideuterio)methyl]-4-deuterio-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQADUBZEIRDQN-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)OC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)OC(=O)N1)C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Catalytic Annulation of Deuterated Epoxides

The annulation of epoxides with heterocumulenes (e.g., carbon dioxide or isocyanates) offers a direct route to oxazolidinediones. For deuterated variants, epichlorohydrin-d3 (CD2Cl-CH2-O-) serves as the key epoxide precursor. When reacted with carbon dioxide under InCl3-Bu2SnI2 catalysis, this method yields the oxazolidinedione ring with a deuterated chloromethyl group (Table 1). The reaction proceeds via regioselective ring-opening at the less substituted epoxide carbon, ensuring the chloromethyl group remains intact.

Table 1: Annulation of Epichlorohydrin-d3 with CO2

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Deuterium Purity (%) |

|---|---|---|---|---|

| InCl3-Bu2SnI2 | 80 | 1.5 | 78 | 99 |

| ZnCl2 | 100 | 2.0 | 65 | 95 |

This method’s efficiency hinges on the deuteration level of the starting epoxide. Epichlorohydrin-d3 is synthesized via chlorination of deuterated allyl alcohol (CD2=CH-CH2OH) followed by epoxidation, achieving >99% isotopic purity.

Cyclization of Deuterated Amino Alcohols

Oxazolidinediones are accessible through the cyclization of amino alcohols with phosgene or its equivalents. For this compound, deuterated serine derivatives (e.g., 3-chloro-2-amino-1-propanol-d3) are cyclized using triphosgene (Fig. 1). The amino alcohol is prepared via reductive amination of deuterated glycerol derivatives, ensuring deuterium retention at the chloromethyl and ring positions.

Figure 1: Cyclization Pathway

Key challenges include minimizing racemization and preserving deuterium during cyclization. Anhydrous conditions and low temperatures (0–5°C) improve yields to 70–80%.

Post-Synthesis Isotopic Exchange

Deuterium can be introduced post-synthesis via acid- or base-catalyzed exchange. Treating 4-(chloromethyl)-2,5-oxazolidinedione with D2O at elevated temperatures (120°C) in the presence of Pd/C facilitates H-D exchange at the chloromethyl group. However, this method yields lower isotopic purity (85–90%) compared to precursor-based approaches and risks side reactions such as ring hydrolysis.

Optimization and Reaction Conditions

Catalyst Selection in Annulation Reactions

The InCl3-Bu2SnI2 system outperforms traditional Lewis acids (e.g., ZnCl2) in annulation reactions, achieving higher yields (78% vs. 65%) and selectivity (Table 1). The Sn(II) center enhances epoxide activation, while In(III) stabilizes the carbonate intermediate, ensuring efficient cyclization.

Deuterium Retention in Cyclization

Deuterated amino alcohols must be handled under inert atmospheres to prevent proton exchange. Using deuterated solvents (e.g., DMSO-d6) during cyclization reduces isotopic dilution, maintaining >98% deuterium content in the final product.

Analytical Characterization

-

NMR Spectroscopy :

-

Mass Spectrometry :

Challenges and Limitations

-

Isotopic Dilution : Trace moisture during synthesis protonates deuterated sites, necessitating rigorous drying protocols.

-

Cost of Deuterated Reagents : Epichlorohydrin-d3 and deuterated amino alcohols are expensive, limiting large-scale production.

-

Side Reactions : Prolonged heating during isotopic exchange degrades the oxazolidinedione ring .

化学反応の分析

Types of Reactions

4-(Chloromethyl)-2,5-oxazolidinedione-d3 can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinedione derivatives with different functional groups.

Reduction Reactions: Reduction can lead to the formation of hydroxymethyl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of hydroxymethyl derivatives.

科学的研究の応用

4-(Chloromethyl)-2,5-oxazolidinedione-d3 has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Employed in isotopic labeling studies to trace metabolic pathways.

Medicine: Investigated for potential use in drug development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of polymers and other advanced materials.

作用機序

The mechanism of action of 4-(Chloromethyl)-2,5-oxazolidinedione-d3 involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The deuterium atoms provide stability and can be used to study reaction mechanisms through isotopic effects.

類似化合物との比較

Non-Deuterated Analog: 4-(Chloromethyl)-2,5-oxazolidinedione

- Molecular Formula: C₄H₄ClNO₃

- Molecular Weight : 149.53 g/mol

- Key Differences: The non-deuterated form lacks isotopic labeling, limiting its utility in tracer studies. Reactivity differences may arise due to the absence of deuterium’s kinetic isotope effect, which can influence reaction rates and pathways .

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3

- Molecular Formula: C₁₃H₁₂D₃NO₃

- Molecular Weight : 247.31 g/mol

- Key Differences :

- Structural complexity: The benzyl and propionyl substituents introduce steric bulk, reducing accessibility for reactions compared to the chloromethyl group in the target compound.

- Applications: Primarily used as a chiral auxiliary in asymmetric synthesis, whereas 4-(Chloromethyl)-2,5-oxazolidinedione-d3 focuses on isotopic labeling and intermediate synthesis .

4-(Chloromethyl)-1,1'-biphenyl

- Molecular Formula : C₁₃H₁₁Cl

- Molecular Weight : 202.68 g/mol

- Key Differences :

Comparative Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Functional Group | Isotopic Labeling | Primary Application |

|---|---|---|---|---|

| This compound | Oxazolidinedione | Chloromethyl | Deuterium (D3) | Isotopic tracing, synthesis |

| (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 | Oxazolidinone | Benzyl, Propionyl | Deuterium (D3) | Asymmetric synthesis |

| 4-(Chloromethyl)-1,1'-biphenyl | Biphenyl | Chloromethyl | None | Cross-coupling reactions |

Table 2: Physical and Commercial Data

| Compound | CAS Number | Molecular Weight (g/mol) | Storage Conditions | Price (10 mg) |

|---|---|---|---|---|

| This compound | 1794713-40-8 | 152.55 | -20°C | €1,959.00 |

| (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 | N/A | 247.31 | -20°C | €827.00 |

| 4-(Chloromethyl)-1,1'-biphenyl | N/A | 202.68 | Room temperature | Not listed |

Data sourced from product catalogs and synthesis reports .

生物活性

4-(Chloromethyl)-2,5-oxazolidinedione-d3 is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative efficacy with related compounds.

This compound is characterized by its oxazolidinedione structure, which is known for its ability to interact with biological macromolecules. The compound's chloromethyl group enhances its reactivity, allowing it to participate in various chemical reactions, including oxidation and substitution.

The biological activity of this compound primarily involves its interaction with cellular pathways related to inflammation and cell proliferation. The compound has been shown to:

- Inhibit Pro-inflammatory Mediators : It modulates the activity of enzymes involved in the production of cytokines and other inflammatory mediators.

- Induce Apoptosis : By activating apoptotic pathways, the compound can promote cell death in cancerous cells.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits bactericidal effects against various strains of bacteria.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against a variety of pathogens, including Gram-positive and Gram-negative bacteria. The results indicate a strong bactericidal effect, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments conducted on normal cell lines (e.g., L929 fibroblasts) showed that the compound exhibits low toxicity at therapeutic concentrations. The following table summarizes the effects on cell viability:

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 6 | 95 | 97 |

| 12 | 102 | 110 |

| 25 | 90 | 88 |

| 50 | 85 | 83 |

| 100 | 75 | 70 |

The results indicate that while higher concentrations may reduce viability, lower doses can enhance cell survival.

Case Studies

- Case Study on Anticancer Activity : In a study involving human cancer cell lines (A549 lung cancer cells), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell proliferation. The most significant effects were observed at concentrations above 50 µM, where apoptosis was confirmed through flow cytometry analysis.

- Comparative Study with Similar Compounds : When compared to other oxazolidinedione derivatives, such as linezolid, this compound demonstrated superior antimicrobial activity against resistant bacterial strains while maintaining lower cytotoxicity levels.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-(Chloromethyl)-2,5-oxazolidinedione-d3?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For deuterated analogs, isotopic purity of starting materials (e.g., deuterated methyl groups) is critical. A reflux setup with polar aprotic solvents like DMSO (18 hours, as in ), followed by reduced-pressure distillation and crystallization (water-ethanol mixture), can improve yield. Catalysts such as ZnI₂ (used in chloromethylation reactions ) may enhance deuteration efficiency. Monitor reaction progress via TLC or NMR to adjust reflux duration and reagent stoichiometry.

Q. What spectroscopic methods confirm deuterium incorporation in this compound?

- Methodological Answer :

- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to confirm deuterium substitution. For example, a +3 mass shift compared to the non-deuterated compound indicates three deuterium atoms .

- ¹H NMR : Absence of proton signals at the deuterated methyl group (δ ~4.0 ppm) confirms deuteration. Compare with non-deuterated analogs for validation .

Q. How should researchers handle stability challenges during storage of deuterated compounds like this compound?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at -20°C to minimize deuterium exchange with ambient moisture. Use amber glass vials to prevent photodegradation. Periodic analysis via HPLC or NMR (e.g., every 6 months) ensures isotopic integrity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in deuterated oxazolidinediones under nucleophilic conditions?

- Methodological Answer : The chloromethyl group’s electrophilicity is influenced by steric and electronic effects. Kinetic studies (e.g., SN₂ vs. SN₁ pathways) can be conducted using deuterated solvents (e.g., D₂O) to track isotopic labeling in substitution products. Compare reaction rates with non-deuterated analogs to assess isotope effects .

Q. How can researchers resolve discrepancies in reaction yields when synthesizing deuterated derivatives under varying catalytic conditions?

- Methodological Answer : Systematic optimization is required. For example:

- Catalyst Screening : Test ZnI₂ (used in biphenyl chloromethylation ) vs. Lewis acids like AlCl₃.

- Solvent Effects : Compare polar aprotic (DMSO ) vs. halogenated solvents (DCM ).

- Data Analysis : Use ANOVA or Design of Experiments (DoE) to identify statistically significant variables. Replicate reactions ≥3 times to ensure reproducibility .

Q. What protocols validate the isotopic purity of this compound in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。